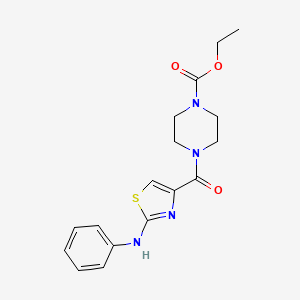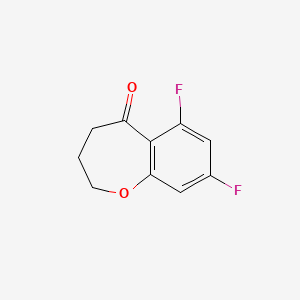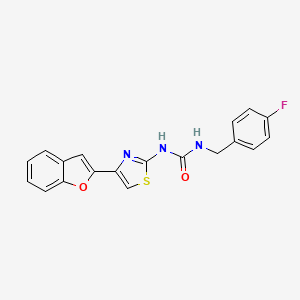
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea, also known as BF-F3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea and its derivatives have been studied for their potential role in treating Alzheimer's disease. These compounds have shown inhibitory activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in Alzheimer's pathology. A study demonstrated that specific derivatives exhibited strong inhibitory effects on both AChE and BuChE, suggesting their utility as multitasking agents in Alzheimer's disease (Kurt et al., 2015).
Cancer Research
Compounds related to this compound have been synthesized and evaluated for their anticancer effects. Studies have indicated their potential as dual inhibitors of PI3K and mTOR, important targets in cancer treatment. These compounds demonstrated antiproliferative activities against various cancer cell lines and showed reduced toxicity, making them promising candidates for further cancer research (Xie et al., 2015).
Antimicrobial and Antifungal Activity
Derivatives of this compound have been synthesized and shown to possess antimicrobial and antifungal properties. Research has identified specific compounds within this class that exhibited promising antimicrobial activities, which could have implications for developing new treatments for bacterial and fungal infections (Sarkar et al., 2013).
Neuropharmacology
In the field of neuropharmacology, benzofuran derivatives have been investigated for their role in modulating orexin receptors, which are implicated in feeding, arousal, stress, and drug abuse. Studies on compounds structurally related to this compound showed potential for treating binge eating disorders and other eating disorders with a compulsive component (Piccoli et al., 2012).
Propiedades
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c20-14-7-5-12(6-8-14)10-21-18(24)23-19-22-15(11-26-19)17-9-13-3-1-2-4-16(13)25-17/h1-9,11H,10H2,(H2,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDKYIKJYPAHCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2382185.png)
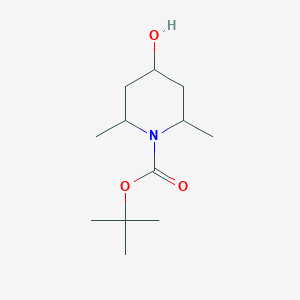
![(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2382187.png)
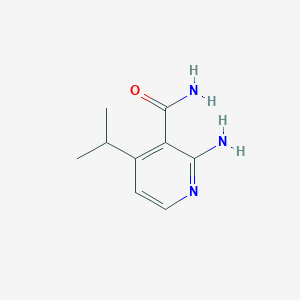
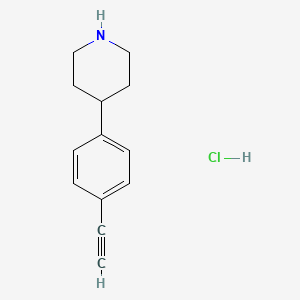
![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)
![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)
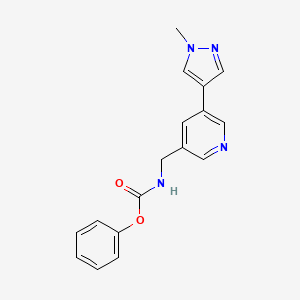
![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2382193.png)
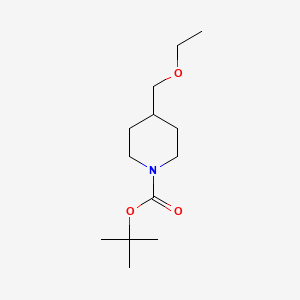
![N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2382198.png)
![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)
